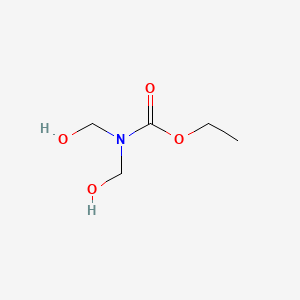
Ethyl N,N-bis(hydroxymethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N,N-bis(hydroxymethyl)carbamate is an organic compound with the molecular formula C5H11NO4. It is a carbamate derivative, which means it contains a carbamate functional group. This compound is known for its stability and versatility in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl N,N-bis(hydroxymethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with formaldehyde under basic conditions. The reaction typically proceeds as follows: [ \text{Ethyl carbamate} + 2 \text{Formaldehyde} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl N,N-bis(hydroxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler carbamate derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler carbamate derivatives.
Substitution: Various substituted carbamates depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl N,N-bis(hydroxymethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the production of pharmaceuticals and prodrugs.
Industry: this compound is employed in the manufacture of agrochemicals, such as pesticides and herbicides
Mecanismo De Acción
The mechanism of action of ethyl N,N-bis(hydroxymethyl)carbamate involves its interaction with specific molecular targets. The carbamate functional group can form hydrogen bonds and participate in various intermolecular interactions. This allows the compound to modulate the activity of enzymes and receptors, making it useful in drug design and medicinal chemistry .
Comparación Con Compuestos Similares
Ethyl N-(2-hydroxyethyl)-carbamate: Similar in structure but with a hydroxyethyl group instead of hydroxymethyl groups.
Ethyl N-(1,1-bis(hydroxymethyl)propyl)carbamate: Contains a propyl group with two hydroxymethyl groups.
Uniqueness: Ethyl N,N-bis(hydroxymethyl)carbamate is unique due to its dual hydroxymethyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications .
Propiedades
Número CAS |
3883-23-6 |
|---|---|
Fórmula molecular |
C5H11NO4 |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
ethyl N,N-bis(hydroxymethyl)carbamate |
InChI |
InChI=1S/C5H11NO4/c1-2-10-5(9)6(3-7)4-8/h7-8H,2-4H2,1H3 |
Clave InChI |
UPOVSWVIQVHMOK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


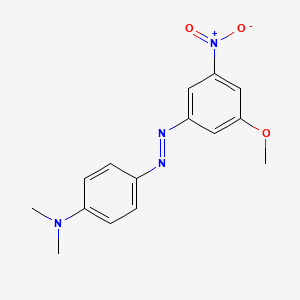
![1-[4-Amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione](/img/structure/B14162545.png)
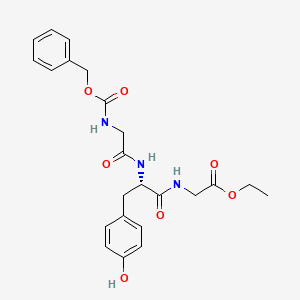
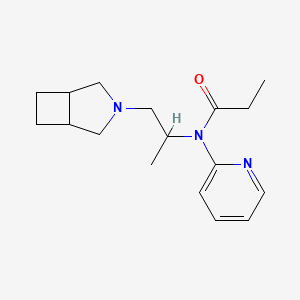
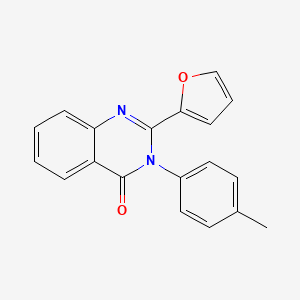
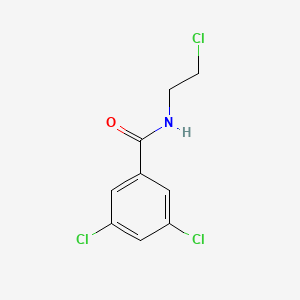
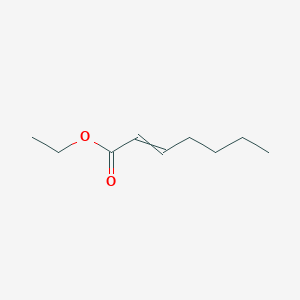
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methyl-1-(phenylsulfonyl)-](/img/structure/B14162570.png)
![O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate](/img/structure/B14162576.png)
![Methyl 3-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanoate](/img/structure/B14162582.png)
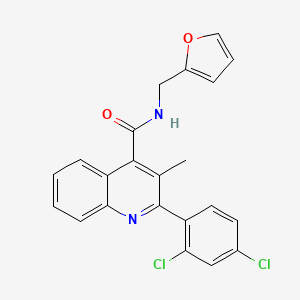
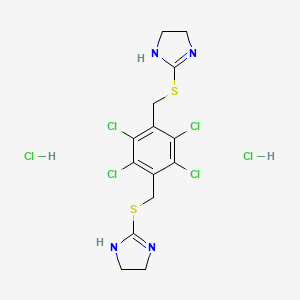

![3-cyano-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B14162623.png)
